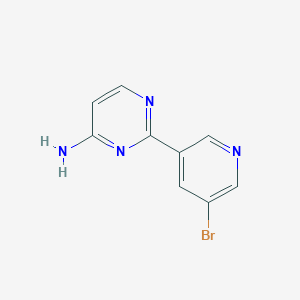
2-(5-Bromopyridin-3-YL)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromopyridin-3-YL)pyrimidin-4-amine is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of bromine and amino groups in its structure makes it a versatile intermediate for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromopyridin-3-YL)pyrimidin-4-amine typically involves the reaction of 5-bromo-3-pyridinecarboxaldehyde with guanidine under basic conditions. The reaction proceeds through a cyclization process to form the pyrimidine ring. The reaction conditions often include the use of solvents like ethanol or methanol and a base such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromopyridin-3-YL)pyrimidin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups through reactions such as Suzuki coupling or nucleophilic substitution.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to remove the bromine atom.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Suzuki Coupling: Uses palladium catalysts and boronic acids under basic conditions.
Nucleophilic Substitution: Involves nucleophiles like amines or thiols in the presence of a base.
Oxidation: Utilizes oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Employs reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substituted Pyrimidines: Through Suzuki coupling or nucleophilic substitution.
N-oxides: Through oxidation reactions.
Dehalogenated Products: Through reduction reactions.
Scientific Research Applications
2-(5-Bromopyridin-3-YL)pyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes and other proteins involved in disease pathways.
Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: Employed in the study of enzyme inhibition and protein-ligand interactions.
Material Science:
Mechanism of Action
The mechanism of action of 2-(5-Bromopyridin-3-YL)pyrimidin-4-amine largely depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of enzymes such as kinases. The bromine and amino groups facilitate binding to the active site of the enzyme, thereby blocking its activity. The compound can interact with various molecular targets and pathways, including signal transduction pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromopyridine: Shares the bromopyridine moiety but lacks the pyrimidine ring.
4-Amino-2-bromopyridine: Similar structure but with different positioning of the amino and bromine groups.
2-(Pyridin-2-yl)pyrimidin-4-amine: Lacks the bromine atom but has a similar pyridine-pyrimidine structure.
Uniqueness
2-(5-Bromopyridin-3-YL)pyrimidin-4-amine is unique due to the combination of bromine and amino groups on a pyridine-pyrimidine scaffold. This unique structure allows for diverse chemical modifications and applications in various fields of research and industry.
Properties
Molecular Formula |
C9H7BrN4 |
|---|---|
Molecular Weight |
251.08 g/mol |
IUPAC Name |
2-(5-bromopyridin-3-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C9H7BrN4/c10-7-3-6(4-12-5-7)9-13-2-1-8(11)14-9/h1-5H,(H2,11,13,14) |
InChI Key |
VDDLGMPOJZVHTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1N)C2=CC(=CN=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


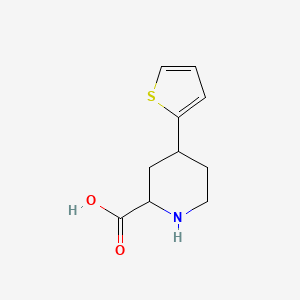
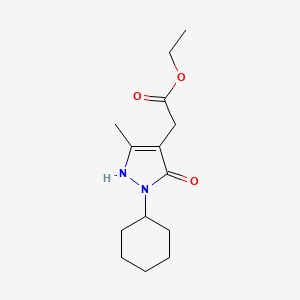
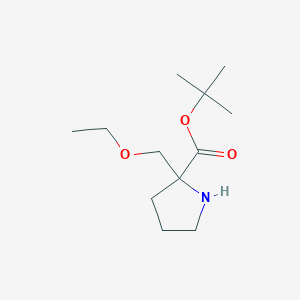
![4-Amino-1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B13223576.png)
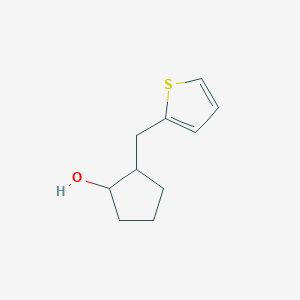
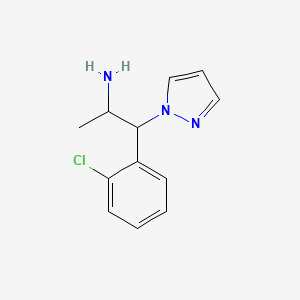
![(1R)-1-[5-(Propan-2-yl)-1H-1,2,4-triazol-3-yl]propan-1-amine](/img/structure/B13223593.png)
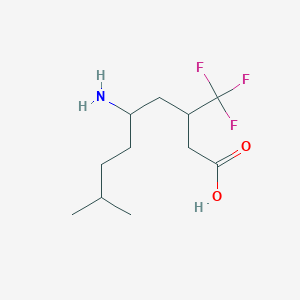
![Methyl 3-(bicyclo[3.1.0]hexan-3-YL)prop-2-ynoate](/img/structure/B13223599.png)
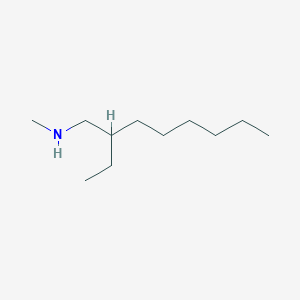

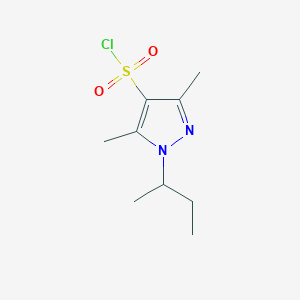
![2-(4-Methoxyphenyl)-6-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13223622.png)

